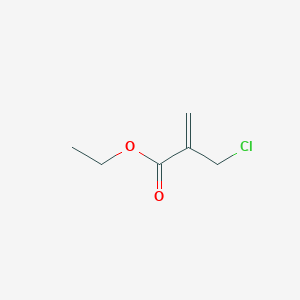
Éster etílico del ácido 2-(clorometil)acrílico
Descripción general
Descripción
2-(Chloromethyl)acrylic Acid Ethyl Ester is an organic compound with the molecular formula C6H9ClO2. It is a colorless to almost colorless liquid that is primarily used in the synthesis of various polymers and as an intermediate in organic synthesis. This compound is known for its reactivity due to the presence of both an acrylate group and a chloromethyl group, making it a valuable building block in chemical research and industrial applications .
Aplicaciones Científicas De Investigación
2-(Chloromethyl)acrylic Acid Ethyl Ester has a wide range of applications in scientific research:
Mecanismo De Acción
Target of Action
Ethyl 2-(Chloromethyl)acrylate, also known as 2-(Chloromethyl)acrylic Acid Ethyl Ester, is primarily used as an intermediate in organic synthesis . The specific targets of this compound can vary depending on the context of the synthesis, but it is often used in reactions involving nucleophilic substitution or addition due to the presence of the electrophilic chloromethyl group.
Mode of Action
The mode of action of Ethyl 2-(Chloromethyl)acrylate involves its reactivity towards nucleophiles. The chloromethyl group is electrophilic, meaning it has a tendency to attract electrons. This makes it susceptible to attack by nucleophiles, leading to substitution or addition reactions. The exact nature of these reactions can vary widely depending on the specific conditions and reactants involved .
Biochemical Pathways
As an intermediate in organic synthesis, Ethyl 2-(Chloromethyl)acrylate can be involved in a variety of biochemical pathways. For instance, it can participate in reactions leading to the formation of various complex organic compounds. The downstream effects of these pathways can be diverse, depending on the final products of the synthesis .
Pharmacokinetics
The pharmacokinetics of Ethyl 2-(Chloromethyl)acrylate, including its Absorption, Distribution, Metabolism, and Excretion (ADME) properties, are not well-studied. As a small organic molecule, it is likely to be absorbed well in the body. Due to its reactivity, it may also be rapidly metabolized or react with biological molecules, affecting its distribution and excretion .
Result of Action
The molecular and cellular effects of Ethyl 2-(Chloromethyl)acrylate’s action are largely dependent on the context of its use. As an intermediate in organic synthesis, its primary role is to react with other compounds to form new products. The specific effects of these products can vary widely .
Action Environment
The action, efficacy, and stability of Ethyl 2-(Chloromethyl)acrylate can be influenced by various environmental factors. For instance, the presence of other reactants, the pH, temperature, and solvent can all affect the compound’s reactivity and the outcome of its reactions . It should be stored at low temperatures (0-10°C) and should be kept away from heat .
Análisis Bioquímico
Biochemical Properties
For instance, esters can undergo hydrolysis, a reaction catalyzed by either an acid or a base, where the ester is split with water into a carboxylic acid and an alcohol
Molecular Mechanism
It is known that esters can participate in various chemical reactions, such as hydrolysis
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 2-(Chloromethyl)acrylic Acid Ethyl Ester can be synthesized through several methods. One common approach involves the reaction of ethyl acrylate with chloromethyl methyl ether in the presence of a Lewis acid catalyst such as zinc iodide. The reaction typically occurs at ambient temperature and yields the desired product with high efficiency .
Industrial Production Methods: In industrial settings, the production of 2-(Chloromethyl)acrylic Acid Ethyl Ester often involves the use of continuous flow reactors to ensure consistent quality and yield. The process may include steps such as distillation and purification to remove any impurities and stabilize the final product .
Análisis De Reacciones Químicas
Types of Reactions: 2-(Chloromethyl)acrylic Acid Ethyl Ester undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, and carboxylic acids, leading to the formation of new compounds.
Polymerization: The acrylate group can participate in radical polymerization reactions to form polymers and copolymers.
Addition Reactions: The double bond in the acrylate group can undergo addition reactions with various reagents.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as amines, thiols, and carboxylic acids are commonly used under mild conditions.
Polymerization: Radical initiators like benzoyl peroxide or azobisisobutyronitrile (AIBN) are used to initiate polymerization reactions.
Addition Reactions: Reagents such as hydrogen bromide or chlorine can be used for addition reactions.
Major Products Formed:
Nucleophilic Substitution: Substituted acrylates with various functional groups.
Polymerization: Homopolymers and copolymers with diverse properties.
Addition Reactions: Halogenated acrylates and other addition products.
Comparación Con Compuestos Similares
Ethyl 2-(Bromomethyl)acrylate: Similar in structure but with a bromine atom instead of chlorine, leading to different reactivity and applications.
Methyl 2-(Chloromethyl)acrylate: Similar structure with a methyl ester group instead of an ethyl ester group, affecting its physical properties and reactivity.
Uniqueness: 2-(Chloromethyl)acrylic Acid Ethyl Ester is unique due to its combination of a chloromethyl group and an acrylate group, providing a balance of reactivity and stability that is valuable in various chemical processes .
Propiedades
IUPAC Name |
ethyl 2-(chloromethyl)prop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9ClO2/c1-3-9-6(8)5(2)4-7/h2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPXRGIVPSXFJEX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=C)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60454166 | |
| Record name | Ethyl 2-(Chloromethyl)acrylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60454166 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17435-77-7 | |
| Record name | Ethyl 2-(Chloromethyl)acrylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60454166 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethyl 2-(Chloromethyl)acrylate (stabilized with HQ) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
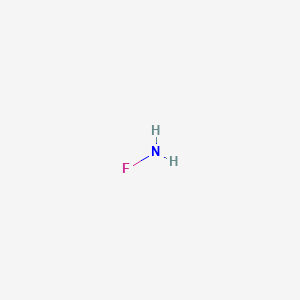
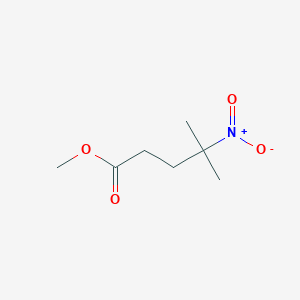
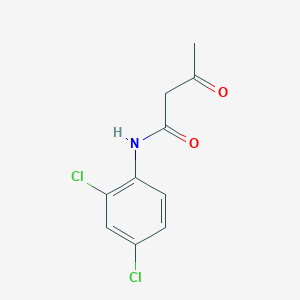
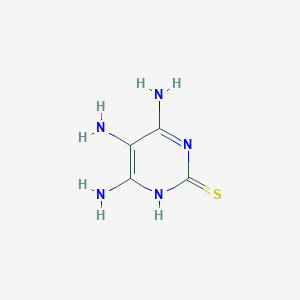
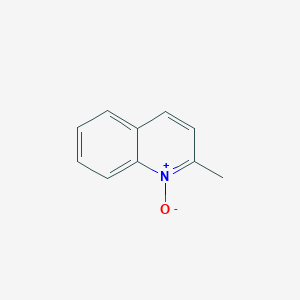
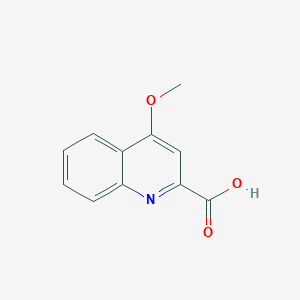

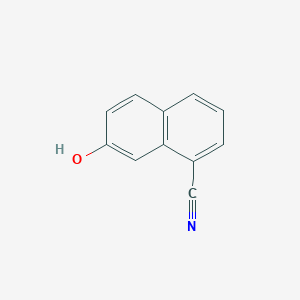
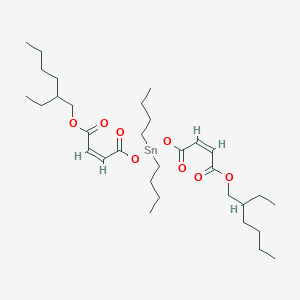
![Thieno[3,2-d]pyrimidin-4-amine](/img/structure/B90789.png)
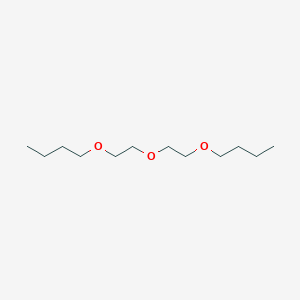
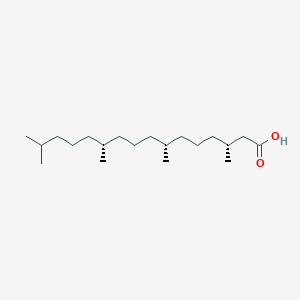
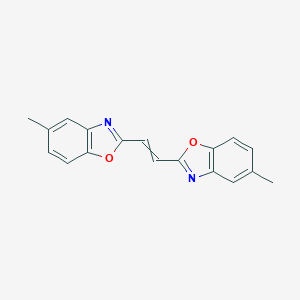
![2-[(4-Methylphenyl)amino]benzoic acid](/img/structure/B90794.png)
